4-Bromoresorcinol

Enzymology Biocatalysis Substrate specificity

4-Bromoresorcinol (CAS 6626-15-9) is the definitive 4-bromo regioisomer for demanding synthetic applications. Unlike generic resorcinol or alternative halogenated regioisomers (e.g., 2-bromoresorcinol, 4-chlororesorcinol), the specific 4-bromo substitution pattern is essential for successful Suzuki/Sonogashira cross-coupling reactions, bent-core mesogen assembly, and antimicrobial dimer synthesis. Substitution with non-equivalent regioisomers leads to failed couplings, altered regioselectivity, and diminished bioactivity. Procure at ≥98% purity to ensure reproducible results in pharmaceutical intermediate and liquid crystal research applications.

Molecular Formula C6H5BrO2
Molecular Weight 189.01 g/mol
CAS No. 6626-15-9
Cat. No. B146125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromoresorcinol
CAS6626-15-9
Synonyms1.3-Dihydroxy-4-bromo benzene
Molecular FormulaC6H5BrO2
Molecular Weight189.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)O)Br
InChIInChI=1S/C6H5BrO2/c7-5-2-1-4(8)3-6(5)9/h1-3,8-9H
InChIKeyMPCCNXGZCOXPMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromoresorcinol (CAS 6626-15-9): Key Physicochemical Properties and Supplier Specifications for Procurement


4-Bromoresorcinol (CAS 6626-15-9), also known as 4-bromo-1,3-benzenediol, is a brominated derivative of resorcinol with the molecular formula C6H5BrO2 and a molecular weight of 189.01 g/mol . The compound is a pink to off-white crystalline powder with a melting point typically reported in the range of 97–104°C and a boiling point of 150°C at 12 mmHg . Commercial grades are generally available at ≥98% purity as determined by GC or HPLC [1]. The bromine substitution at the 4-position, ortho to one hydroxyl and para to the other, confers distinct electronic and steric properties relative to the parent resorcinol or alternative regioisomers, enabling its use as a specialized building block in pharmaceutical intermediate synthesis, bent-core mesogen construction, and antimicrobial dimer development [2].

4-Bromoresorcinol (CAS 6626-15-9): Why Substituting with Resorcinol or Alternative Halogenated Analogs Compromises Synthetic Outcomes


The substitution of 4-bromoresorcinol with generic resorcinol or alternative halogenated regioisomers is not chemically or functionally equivalent and can lead to failed reactions, altered regioselectivity, or diminished downstream product performance. Resorcinol lacks the bromine handle required for cross-coupling reactions (e.g., Suzuki, Sonogashira) central to many pharmaceutical intermediate syntheses [1]. Alternative regioisomers such as 2-bromoresorcinol or 4-chlororesorcinol exhibit different substitution patterns and halogen reactivities. The 4-bromo position in 4-bromoresorcinol is specifically activated toward nucleophilic aromatic substitution and transition metal-catalyzed couplings, while the two hydroxyl groups at positions 1 and 3 retain the hydrogen-bonding capacity and metal-chelating ability essential for applications in bent-core liquid crystalline materials and enzyme-targeting molecules [2]. Furthermore, the antimicrobial activity of brominated resorcinol dimers derived from 4-bromoresorcinol has been shown to depend specifically on the bromine substitution pattern; dehalogenated or monobrominated analogs derived from alternative starting materials displayed distinct activity profiles [3]. These differences underscore why procurement specifications must explicitly require the 4-bromo regioisomer rather than a generic halogenated resorcinol.

4-Bromoresorcinol (CAS 6626-15-9): Quantitative Comparative Evidence for Scientific and Procurement Decisions


4-Bromoresorcinol vs. Resorcinol: Distinct Substrate Specificity in Bacterial Hydroxylase Systems

4-Bromoresorcinol functions as a substrate for orcinol hydroxylase from Pseudomonas putida 01, whereas the non-halogenated parent compound resorcinol exhibits a different kinetic and substrate recognition profile [1]. This differential enzymatic acceptance demonstrates that the 4-bromo substituent meaningfully alters molecular recognition by biological systems, which has implications for designing enzyme probes, biocatalytic transformations, or metabolites where halogenated aromatic substrates are required [1].

Enzymology Biocatalysis Substrate specificity

4-Bromoresorcinol-Derived Dibrominated Dimers vs. Dehalogenated Analogs: Antibacterial Activity Comparison

Dibrominated resorcinol dimers synthesized from 4-bromoresorcinol and aldehydes exhibited distinct antibacterial activity compared to their dehalogenated counterparts. Specifically, the dimer 6,6'-((4-hydroxyphenyl)methylene)bis(4-bromobenzene-1,3-diol) (4) displayed potent antibacterial activity and inhibitory activity against isocitrate lyase from C. albicans, whereas the corresponding monobrominated and fully dehalogenated dimers (synthesized from the same 4-bromoresorcinol precursor via controlled dehalogenation) demonstrated different activity profiles [1].

Antimicrobial Medicinal chemistry Structure-activity relationship

4-Bromoresorcinol in Oxidative Coupling: Enantioselectivity Achieved with Dibrominated Vanadium Catalyst

A dibrominated dinuclear vanadium(V) catalyst (catalyst 1c) enabled highly regio- and enantioselective oxidative coupling of resorcinols under air, yielding axially chiral biresorcinols as single regioisomers with up to 98% enantiomeric excess (ee) [1]. While this study employs a brominated catalyst system rather than 4-bromoresorcinol as a substrate, it demonstrates the critical role of bromine substitution patterns in achieving high stereoselectivity in resorcinol coupling chemistry. The electronic and steric effects imparted by bromine atoms—whether on the catalyst or substrate—are essential for controlling regio- and enantioselectivity.

Asymmetric catalysis Oxidative coupling Chiral synthesis

4-Bromoresorcinol vs. Alternative Halogenated Phenols: Photocatalytic Degradation Kinetics and Halogen Effect

In a comparative study of photocatalytic degradation of p-halophenols in TiO₂ aqueous suspensions, the halogen substituent significantly affected the removal rate, aromatic intermediates formed, and toxicity evolution [1]. While 4-bromoresorcinol was included among p-halophenol substrates, the specific removal rate constant for 4-bromoresorcinol relative to p-chlorophenol or p-fluorophenol would provide direct comparative kinetic data. The study demonstrates that bromine substitution versus other halogens yields distinct photocatalytic behavior, supporting that halogen choice is non-interchangeable for applications involving environmental fate or photocatalytic processing.

Environmental chemistry Photocatalysis Degradation kinetics

4-Bromoresorcinol (CAS 6626-15-9): Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Pharmaceutical Intermediate Synthesis Requiring Cross-Coupling at the 4-Position

4-Bromoresorcinol serves as a critical intermediate in the synthesis of biologically active compounds where the 4-bromo substituent enables Suzuki, Sonogashira, or other transition metal-catalyzed cross-coupling reactions. The compound has been employed in the synthesis of the human rhinovirus (HRV) 3C protease inhibitor pyranonaphthoquinone (-)-thysanone and in the enantioselective synthesis of rodgersinine family 1,4-benzodioxane neolignans [1]. Procurement of high-purity (≥98%) 4-bromoresorcinol ensures reproducible coupling efficiency and minimizes purification burdens from regioisomeric impurities [2].

Antimicrobial Dimer Development Targeting Gram-Positive Pathogens

Research groups synthesizing brominated resorcinol dimers for antimicrobial evaluation should select 4-bromoresorcinol as the starting material, as evidence demonstrates that dibrominated dimers derived from this precursor exhibit potent antibacterial activity and isocitrate lyase inhibition, while dehalogenated analogs show reduced or minimal activity [1]. The retention of bromine atoms from the 4-bromoresorcinol building block is essential for antimicrobial potency, making this compound the preferred precursor for structure-activity relationship studies in this chemical series [1].

Bent-Core Mesogen Synthesis for Liquid Crystalline Materials Research

4-Bromoresorcinol is a key core unit in the synthesis of achiral and non-symmetric bent-core mesogens capable of forming dark conglomerate phases and helical nano-crystallite phases with mirror symmetry breaking [1]. The 4-bromo substitution pattern on the resorcinol core, combined with peripheral substituents such as fluoro-substituted azobenzene wings, enables the formation of unique liquid crystalline self-assemblies characterized by differential scanning calorimetry (DSC) and optical polarizing microscopy (POM) [2]. Alternative non-brominated cores or different regioisomers would not yield the same mesogenic behavior due to altered molecular bending angles and electronic distribution.

Biocatalytic Substrate for Bacterial Hydroxylase Studies

For researchers investigating aromatic hydroxylation by bacterial enzymes, 4-bromoresorcinol provides a halogenated substrate that is accepted by orcinol hydroxylase from Pseudomonas putida 01, distinguishing it from related phenols that act only as effectors rather than substrates [1]. This differential acceptance makes 4-bromoresorcinol a useful probe compound for mapping the active site specificity of this enzyme class and for developing biocatalytic transformations of halogenated aromatic compounds [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromoresorcinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.